molecular formula C7H3ClFN3 B13665002 2-Chloro-6-fluoropyrido[2,3-d]pyrimidine

2-Chloro-6-fluoropyrido[2,3-d]pyrimidine

Cat. No.: B13665002
M. Wt: 183.57 g/mol
InChI Key: DPHAXPUJFBKTOS-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoropyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 2-position and a fluorine atom at the 6-position on the pyrido[2,3-d]pyrimidine ring system. Pyridopyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoropyrido[2,3-d]pyrimidine typically involves the nucleophilic substitution reaction of a suitable pyridopyrimidine precursor. One common method involves the reaction of 2,6-dichloropyrimidine with a fluorinating agent under controlled conditions to introduce the fluorine atom at the 6-position . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyridopyrimidines, N-oxides, and dihydropyridopyrimidines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-6-fluoropyrido[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: It is used in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoropyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 2,4-Dichloropyrido[2,3-d]pyrimidine
  • 6-Aryl-pyrido[2,3-d]pyrimidine derivatives

Uniqueness

2-Chloro-6-fluoropyrido[2,3-d]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity as an inhibitor of specific molecular targets compared to other pyridopyrimidine derivatives .

Properties

Molecular Formula

C7H3ClFN3

Molecular Weight

183.57 g/mol

IUPAC Name

2-chloro-6-fluoropyrido[2,3-d]pyrimidine

InChI

InChI=1S/C7H3ClFN3/c8-7-11-2-4-1-5(9)3-10-6(4)12-7/h1-3H

InChI Key

DPHAXPUJFBKTOS-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC(=NC2=NC=C1F)Cl

Origin of Product

United States

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